N-Isopropyl 4-fluoro-2-nitroaniline
Overview
Description
N-Isopropyl 4-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a yellow solid that is used in various chemical applications. This compound is notable for its unique combination of functional groups, including an isopropyl group, a fluoro group, and a nitro group attached to an aniline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl 4-fluoro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the alkylation of the resulting 4-fluoro-2-nitroaniline with isopropyl halides under basic conditions . Another method involves the direct reaction of 4-fluoronitrobenzene with isopropylamine in the presence of a transition metal catalyst and an organic solvent under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and high yield. The process involves the use of transition metal catalysts such as palladium or platinum, which facilitate the hydrogenation of nitro groups to amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl 4-fluoro-2-nitroaniline undergoes several types of chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used, though they are less frequently employed.
Major Products Formed
Reduction: N-Isopropyl 4-fluoro-2-aminobenzene.
Substitution: Products depend on the nucleophile used, such as N-isopropyl 4-thio-2-nitroaniline when using thiols.
Scientific Research Applications
N-Isopropyl 4-fluoro-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl 4-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and less reactive in certain chemical reactions.
N-Isopropyl 2-nitroaniline: Lacks the fluoro group, resulting in different reactivity and stability profiles.
N-Isopropyl 4-chloro-2-nitroaniline: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
Uniqueness
N-Isopropyl 4-fluoro-2-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical properties such as increased stability and reactivity. The isopropyl group also enhances its hydrophobicity, making it more suitable for certain applications in organic synthesis and industrial processes .
Biological Activity
N-Isopropyl 4-fluoro-2-nitroaniline is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, particularly the nitro group and halogen substitutions, contributes to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₉H₁₁F N₂O₂
- Molecular Weight: 184.20 g/mol
- IUPAC Name: N-isopropyl-4-fluoro-2-nitroaniline
The presence of the isopropyl group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems. The nitro group can participate in redox reactions, while the fluorine atom may affect the compound's binding affinity to biological targets.
The biological activity of this compound primarily involves interactions with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Protein Binding: Its unique functional groups allow it to bind to proteins, potentially altering their activity.
- Redox Reactions: The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules.
Enzyme Inhibition
Research indicates that compounds similar to this compound have been utilized in studies involving enzyme inhibition. For instance, nitroaniline derivatives have shown potential as inhibitors for various enzymes, including those involved in cancer metabolism and inflammation.
Toxicological Studies
Toxicological assessments have been conducted on related nitroanilines. For example:
- Acute Toxicity: Studies indicate that 2-nitroaniline (a structural analogue) has an oral LD50 value of approximately 1838 mg/kg in rats, suggesting a relatively low acute toxicity profile .
- Mutagenicity: While some nitroanilines exhibit weak mutagenic properties in specific bacterial strains, this compound's mutagenic potential remains largely uncharacterized .
Case Study: Anticancer Activity
A study exploring the structure-activity relationship (SAR) of nitroanilines found that certain derivatives exhibit significant anticancer properties by targeting specific signaling pathways in non-small cell lung cancer (NSCLC) cells . Although this compound was not directly tested, its structural similarities suggest it may also possess anticancer activity.
Table: Comparison of Biological Activities among Nitroanilines
Compound | LD50 (mg/kg) | Enzyme Inhibition | Mutagenicity |
---|---|---|---|
This compound | TBD | Potential | TBD |
2-Nitroaniline | 1838 | Yes | Weak |
4-Fluoro-2-nitroaniline | TBD | Yes | Negative |
Properties
IUPAC Name |
4-fluoro-2-nitro-N-propan-2-ylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCNMSQFQYZNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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